N-Desmethyl-4'-hydroxy Tamoxifen (E/Z Mixture)

Therapeutic Drug Monitoring (TDM) Pharmacogenomics Clinical Pharmacology

As the primary active tamoxifen metabolite, procurement of N-Desmethyl-4'-hydroxy Tamoxifen as the defined E/Z Mixture is critical for analytical validity. Simple substitution with N-Desmethyl or 4-Hydroxy standards compromises data due to vast differences in potency and isomerism. This standard, with its specified isomer ratio, ensures accurate LC-MS/MS quantification for TDM, enabling dose adjustments toward the 5.9 ng/mL (Z)-Endoxifen therapeutic threshold, and provides the rigor needed for CYP2D6 polymorphism and PK/PD studies.

Molecular Formula C25H27NO2
Molecular Weight 373.5 g/mol
CAS No. 170171-12-7
Cat. No. B1140784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl-4'-hydroxy Tamoxifen (E/Z Mixture)
CAS170171-12-7
Synonyms4-[(1Z)-1-[[4-[2-(Methylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol; _x000B_(Z)-4-[1-[[4-[2-(Methylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol; 
Molecular FormulaC25H27NO2
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O
InChIInChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-
InChIKeyKLPBCGLMGLFHNY-IZHYLOQSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl-4'-hydroxy Tamoxifen (E/Z Mixture) CAS 170171-12-7: A Key Tamoxifen Metabolite Standard for Pharmacological and Analytical Applications


N-Desmethyl-4'-hydroxy Tamoxifen, also known as Endoxifen, is a major active metabolite of the widely used selective estrogen receptor modulator (SERM) Tamoxifen [1]. It is formed via sequential N-demethylation and 4-hydroxylation of the parent drug, primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6 [2]. As a metabolite, it exhibits potent anti-estrogenic activity by binding to estrogen receptors (ERs) [1]. The compound is commonly supplied as a 1:1 mixture of (E)- and (Z)-isomers, which is important for research, as the (Z)-isomer is the more biologically active form [3]. Due to its central role in Tamoxifen's pharmacology and the significant inter-patient variability in its plasma concentration linked to CYP2D6 genotype, this compound is a critical reference standard for both clinical therapeutic drug monitoring (TDM) and fundamental research into Tamoxifen efficacy and resistance [1].

N-Desmethyl-4'-hydroxy Tamoxifen Procurement: Why Unspecified 'Tamoxifen Metabolite' Standards Are Inadequate for Rigorous Research


Simple substitution with 'N-Desmethyl Tamoxifen' or '4-Hydroxy Tamoxifen' standards is not scientifically valid due to profound differences in potency, isomerism, and analytical relevance. For example, 4-Hydroxy Tamoxifen is a potent but minor plasma metabolite, whereas N-Desmethyl Tamoxifen is abundant but a weak ER antagonist [1]. N-Desmethyl-4'-hydroxy Tamoxifen (Endoxifen) is the primary active metabolite in terms of both high plasma concentration and potent anti-estrogenic activity, making it uniquely important for studies correlating drug exposure to clinical outcome [2]. Furthermore, the specific E/Z isomer ratio is a critical analytical parameter; the (Z)-isomer is the primary active form, and assays quantifying total 'Endoxifen' without isomer specification can lead to misinterpretation of pharmacological data [3]. Procuring the defined E/Z mixture ensures experimental reproducibility and accurate quantification in LC-MS/MS assays, which is essential for TDM and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

N-Desmethyl-4'-hydroxy Tamoxifen (CAS 170171-12-7): A Quantitative Comparative Evidence Guide for Scientific Selection


Superior Plasma Abundance Compared to 4-Hydroxy Tamoxifen in Patients with Functional CYP2D6

In patients with functional CYP2D6 activity receiving standard tamoxifen therapy, the steady-state plasma concentration of Endoxifen is substantially higher than that of 4-Hydroxy Tamoxifen (4-OH-Tam) [1]. One study reported mean plasma concentrations approximately 7-fold higher for Endoxifen compared to 4-OH-Tam [1]. Another review noted that 4-OH-Tam plasma concentrations are in the range of 5-10 nM, while Endoxifen concentrations exhibit much wider variability, ranging from 10-180 nM, making it the most abundant active metabolite [2].

Therapeutic Drug Monitoring (TDM) Pharmacogenomics Clinical Pharmacology

Potent Anti-Estrogenic Activity: Equipotent to 4-Hydroxy Tamoxifen, Far Superior to Precursors

In estrogen receptor (ER) binding assays, Endoxifen and 4-OH-Tam showed identical binding affinity for both ER-α and ER-β [1]. Both compounds equipotently antagonized 17β-estradiol (E2)-stimulated growth in multiple ER-positive breast cancer cell lines, with an IC50 of approximately 50 nM [1]. This contrasts sharply with Tamoxifen and N-Desmethyltamoxifen, which exhibit much weaker antagonism [2]. The anti-estrogenic potency of Endoxifen and 4-OH-Tam is reported to be 30-100 times greater than that of Tamoxifen and N-Desmethyltamoxifen [3].

Estrogen Receptor Antagonism Breast Cancer Cell Proliferation In Vitro Pharmacology

Clinical Outcome Association: Endoxifen Concentration Thresholds Predict Tamoxifen Efficacy

Clinical studies have established a therapeutic threshold for serum (Z)-Endoxifen concentration of 5.9 ng/mL, below which patients are at higher risk for breast cancer recurrence [REFS-1, REFS-2]. A large retrospective analysis of 1,370 ER+ breast cancer patients found that an Antiestrogenic Activity Score (AAS), which integrates Endoxifen concentrations, was significantly associated with recurrence-free survival (HR 0.67; 95% CI 0.47-0.96) [3]. No similar established clinical threshold exists for 4-Hydroxy Tamoxifen or other tamoxifen metabolites [1].

Therapeutic Drug Monitoring (TDM) Clinical Outcome Prediction Pharmacogenomics

Essential Analytical Standard for LC-MS/MS Assays in TDM and Pharmacokinetic Studies

N-Desmethyl-4'-hydroxy Tamoxifen is a required component in validated LC-MS/MS methods for the simultaneous quantification of tamoxifen and its five primary phase I metabolites in human serum [1]. These assays are essential for TDM to ensure patients achieve therapeutic Endoxifen levels (≥5.9 ng/mL) [2]. Without this specific standard, accurate quantification of this key active metabolite is impossible, rendering PK/PD studies and clinical TDM incomplete.

LC-MS/MS Analytical Chemistry Therapeutic Drug Monitoring (TDM)

Distinct Effects on Gene Expression and ER Regulation Compared to 4-Hydroxy Tamoxifen

While Endoxifen and 4-OH-Tam share similar binding affinity and anti-proliferative potency, they exhibit differential regulation of ERα protein expression [1]. In the absence of estradiol (E2), Endoxifen reduces ERα expression, whereas 4-OH-Tam does not. Conversely, in the presence of E2, Endoxifen increases ERα expression [1]. Additionally, Endoxifen demonstrates a more favorable response in ERβ-overexpressing MCF-7 clones compared to the parental cell line, a trend not observed with 4-OH-Tam [1].

Gene Expression Regulation Estrogen Receptor Signaling Molecular Pharmacology

N-Desmethyl-4'-hydroxy Tamoxifen: Key Research and Industrial Application Scenarios


Clinical Therapeutic Drug Monitoring (TDM) Assay Calibration and QC

Clinical and reference laboratories use N-Desmethyl-4'-hydroxy Tamoxifen as a primary reference standard to calibrate and validate LC-MS/MS assays for quantifying patient serum Endoxifen levels. This is essential for ensuring patients reach the established therapeutic threshold of 5.9 ng/mL (Z)-Endoxifen, as dose adjustments are made based on these measurements [1].

Pharmacogenomic Studies Linking CYP2D6 Genotype to Drug Metabolism

Researchers investigating the impact of CYP2D6 genetic polymorphisms on tamoxifen metabolism require this standard to accurately measure the enzymatic product of N-desmethyltamoxifen 4-hydroxylation. This enables precise correlation between CYP2D6 variant activity and Endoxifen formation, which is critical for understanding inter-individual variability in drug response [2].

Mechanistic Studies of Tamoxifen Resistance and ER Signaling

Scientists exploring the nuanced mechanisms of tamoxifen resistance or differential gene regulation by active metabolites use N-Desmethyl-4'-hydroxy Tamoxifen to dissect its unique effects on ERα and ERβ expression, which are distinct from those of 4-Hydroxy Tamoxifen. This is vital for developing new strategies to overcome endocrine therapy resistance [3].

In Vivo and In Vitro Pharmacology Studies of Tamoxifen Activity

Preclinical studies evaluating the anti-tumor efficacy of tamoxifen rely on quantifying its active metabolites. This compound is used as an analytical standard to measure Endoxifen concentrations in biological matrices (e.g., plasma, tissue) from animal models or cell culture media, providing a direct link between drug exposure and pharmacological effect [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl-4'-hydroxy Tamoxifen (E/Z Mixture)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.